Cas no 51123-99-0 (6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine)

6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine structure
51123-99-0 structure
Product Name:6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine
Numero CAS:51123-99-0
MF:C15H11F3N4S
MW:336.334851503372
CID:934781
PubChem ID:100475
Update Time:2025-04-19

6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine
    • 6-[3-(trifluoromethyl)phenyl]sulfanylquinazoline-2,4-diamine
    • 2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline
    • 2,4-Quinazolinediamine, 6-((3-(trifluoromethyl)phenyl)thio)-
    • 2,4-Quinazolinediamine, 6-[[3-(trifluoromethyl)phenyl]thio]-
    • 6-(3-trifluoromethyl-phenylsulfanyl)-quinazoline-2,4-diamine
    • 6-< < 3-(trifluoromethyl)phenyl> thio> -2,4-quinazolinediamine
    • AC1L2OTV
    • CHEMBL268089
    • NCIMech_000537
    • NSC305782
    • WR-159412
    • 51123-99-0
    • NSC 305782
    • WR 159,412
    • DS-003652
    • DTXSID00199145
    • 6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2,4-quinazolinediamine
    • UNII-ZAL3KJ3AZC
    • 2,4-diamino-6-(5-trifluoromethylphenyl)-thioquinazoline
    • WR 159412
    • 2, 6-[[3-(trifluoromethyl)phenyl]thio]-
    • 6-((3-(Trifluoromethyl)phenyl)thio)-2,4-quinazolinediamine
    • NCI60_002591
    • BFQQHTILCQZRGX-UHFFFAOYSA-N
    • NSC-305782
    • CCG-35588
    • WR-159,412
    • 6-((3-(trifluoromethyl)phenyl)thio)quinazoline-2,4-diamine
    • ZAL3KJ3AZC
    • SMR001831386
    • BDBM50404678
    • MLS003115820
    • Inchi: 1S/C15H11F3N4S/c16-15(17,18)8-2-1-3-9(6-8)23-10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22)
    • Chiave InChI: BFQQHTILCQZRGX-UHFFFAOYSA-N
    • Sorrisi: S(C1=CC=CC(C(F)(F)F)=C1)C1C=CC2C(=C(N)N=C(N)N=2)C=1

Proprietà calcolate

  • Massa esatta: 336.06583
  • Massa monoisotopica: 336.065652
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 2
  • Complessità: 409
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 103
  • XLogP3: 3.8

Proprietà sperimentali

  • Densità: 1.51
  • Punto di ebollizione: 567.2°C at 760 mmHg
  • Punto di infiammabilità: 296.8°C
  • Indice di rifrazione: 1.69
  • PSA: 77.82
  • LogP: 5.12660
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti